4-Acetylaplykurodin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Acetylaplykurodin B is a natural product found in Aplysia fasciata with data available.

常见问题

Basic Research Questions

Q. What are the primary methodologies for isolating and identifying 4-Acetylaplykurodin B from marine organisms?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic separation (e.g., silica gel column chromatography, HPLC). Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HR-ESI-MS), and X-ray crystallography. For example, Spinella et al. (1992) isolated this compound from Aplysia fasciata using bioassay-guided fractionation, with NMR data confirming the acetylated sterol backbone .

- Key Considerations : Ensure reproducibility by documenting solvent ratios, temperature, and instrumentation parameters. Cross-validate spectral data against databases (e.g., CCDC 2032776 for crystallographic standards) .

Q. How can researchers verify the purity and stability of this compound during storage?

- Methodological Answer : Use TLC/HPLC with UV/ELSD detection to monitor degradation. Store samples in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation. Purity thresholds (e.g., ≥95%) should align with journal requirements (e.g., Beilstein Journal of Organic Chemistry mandates full characterization for novel compounds) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., ichthyotoxicity vs. anticancer effects) may stem from assay variability. Standardize protocols:

- Dose-Response Curves : Use ≥3 biological replicates with positive/negative controls.

- Cell Lines : Validate species-specific responses (e.g., mammalian vs. marine models).

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .

- Case Study : Spinella et al. (1992) reported ichthyotoxicity in Gambusia affinis; subsequent studies should compare LC₅₀ values under identical salinity/pH conditions .

Q. How can computational chemistry enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets (e.g., steroid receptors).

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Validation : Correlate computational results with experimental bioassays to refine SAR models .

Q. What are the challenges in synthesizing this compound analogs, and how can they be mitigated?

- Methodological Answer :

- Stereochemical Complexity : Use chiral auxiliaries or enzymatic resolution to control stereocenters.

- Acetylation Selectivity : Protect hydroxyl groups with TBS or acetyl under mild conditions (e.g., Ac₂O/DMAP).

- Scalability : Optimize via Design of Experiments (DoE) to balance yield and purity .

Q. Data Management and Reproducibility

Q. How should researchers document and share spectral data for this compound to ensure reproducibility?

- Methodological Answer :

- Deposit Raw Data : Use repositories like Zenodo or IUCrData for NMR/Fourier transform files .

- Metadata Standards : Include instrument parameters (e.g., Bruker 500 MHz, CDCl₃ solvent) and processing software (e.g., MestReNova) .

Q. What criteria distinguish high-quality studies on this compound in literature reviews?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Natural Products) over preprint servers.

- Critical Appraisal : Assess sample size, controls, and statistical rigor using tools like CONSORT or STROBE checklists .

- Synthesis : Map contradictions using systematic review frameworks (e.g., PRISMA) to identify knowledge gaps .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in vitro/vivo studies?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 1 for skin/eye irritation) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per OSHA 1910.1200 regulations .

Q. Integration with Broader Research

Q. How can this compound studies contribute to marine natural product drug discovery pipelines?

- Methodological Answer :

- Target Identification : Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays.

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to elucidate pathways .

属性

分子式 |

C22H34O4 |

|---|---|

分子量 |

362.5 g/mol |

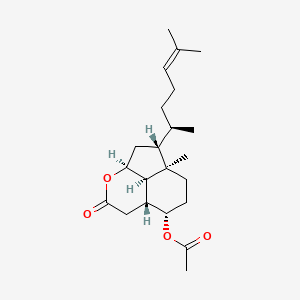

IUPAC 名称 |

[(1R,2R,4S,8R,9S,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate |

InChI |

InChI=1S/C22H34O4/c1-13(2)7-6-8-14(3)17-12-19-21-16(11-20(24)26-19)18(25-15(4)23)9-10-22(17,21)5/h7,14,16-19,21H,6,8-12H2,1-5H3/t14-,16+,17-,18+,19+,21+,22-/m1/s1 |

InChI 键 |

RIEMONVULWSQQO-QTKMSAHMSA-N |

手性 SMILES |

C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)OC(=O)C)C |

规范 SMILES |

CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)OC(=O)C)C |

同义词 |

4-acetylaplykurodin B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。